3-[(furan-2-yl)methyl]-5-(propan-2-yl)-1,3,5-thiadiazinane-2-thione
Description
3-[(Furan-2-yl)methyl]-5-(propan-2-yl)-1,3,5-thiadiazinane-2-thione is a heterocyclic compound featuring a six-membered 1,3,5-thiadiazinane ring with a thione (C=S) group at position 2. The molecule is substituted at position 3 with a furan-2-ylmethyl group and at position 5 with an isopropyl moiety. The thione group contributes to its electron-deficient character, making it reactive in nucleophilic and coordination chemistry. This compound belongs to the thiadiazinane family, which has been studied for diverse applications, including pharmaceutical intermediates and agrochemicals .
Structural analogs, such as 5-carboxyethyl-3-(2′-furfurylmethyl)tetrahydro-2H-1,3,5-thiadiazine-2-thione, highlight the versatility of this scaffold, where substituents on the thiadiazinane ring influence physicochemical and biological properties . Crystallographic data for related compounds (e.g., 3-benzyl-5-butyl-1,3,5-thiadiazinane-2-thione) confirm the chair conformation of the thiadiazinane ring and planar geometry of the thione group, stabilized by resonance .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-5-propan-2-yl-1,3,5-thiadiazinane-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS2/c1-9(2)13-7-12(11(15)16-8-13)6-10-4-3-5-14-10/h3-5,9H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYSVUGIHAGQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CN(C(=S)SC1)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-yl)methyl]-5-(propan-2-yl)-1,3,5-thiadiazinane-2-thione typically involves the reaction of furan-2-carboxaldehyde with isopropylamine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-[(furan-2-yl)methyl]-5-(propan-2-yl)-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding thiol form.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated furan derivatives.
Scientific Research Applications
3-[(furan-2-yl)methyl]-5-(propan-2-yl)-1,3,5-thiadiazinane-2-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[(furan-2-yl)methyl]-5-(propan-2-yl)-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiadiazine ring and furan moiety contribute to its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Key Observations :
- Isopropyl at position 5 may enhance lipophilicity compared to bulkier groups like trimethylphenyl .
Comparison with 1,3,4-Oxadiazole-2-thiones
1,3,4-Oxadiazole-2-thiones (e.g., 5-alkyl-substituted derivatives) share a thione group but differ in core structure (five-membered oxadiazole vs. six-membered thiadiazinane). Key distinctions include:
- Electronic Structure: HF/6-31G** calculations show electron delocalization over the oxadiazole ring, stabilizing the thione tautomer by 9.6–12.1 kcal/mol in gas and aqueous phases .
- Biological Activity : Oxadiazole-2-thiones demonstrate antibacterial and antituberculostatic activity , whereas thiadiazinane-2-thiones are less studied in this context. The target compound’s bioactivity remains unreported in the evidence.
Stability and Degradation Considerations
Thione-containing compounds are prone to oxidation and tautomerism. For example, ranitidine-related compounds () degrade into impurities like {5-[(dimethylamino)methyl]furan-2-yl}methanol, suggesting the target compound’s furan and amine substituents may influence stability under acidic or oxidative conditions .
Biological Activity
3-[(Furan-2-yl)methyl]-5-(propan-2-yl)-1,3,5-thiadiazinane-2-thione is a thiadiazine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocycles known for their diverse pharmacological properties, including antiparasitic and anticancer activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent studies.
Synthesis and Characterization
The synthesis of thiadiazine derivatives typically involves the reaction of thioketones with hydrazines or other nitrogenous compounds. For this compound, specific synthetic pathways have been optimized to enhance yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antiparasitic Activity
Thiadiazine derivatives have shown significant antiparasitic activity against various protozoan species. In vitro studies indicate that this compound exhibits potent activity against Trypanosoma cruzi and Leishmania species. The mechanism is believed to involve interaction with cysteine proteinases in these parasites, leading to disruption of their metabolic processes .
Table 1: Antiparasitic Activity of Thiadiazine Derivatives
| Compound | Target Parasite | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazine A | T. cruzi | 10 | |
| Thiadiazine B | Leishmania donovani | 15 | |
| 3-Furan Thiadiazine | T. brucei | 8 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies show that it exhibits cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), HT-29 (colon cancer), and HepG2 (liver cancer). Notably, the presence of the furan moiety enhances its cytotoxicity compared to other derivatives lacking this functional group .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Furan Thiadiazine | HeLa | 12 | |
| 3-Furan Thiadiazine | HT-29 | 10 | |
| 3-Furan Thiadiazine | HepG2 | >20 |
Structure-Activity Relationship (SAR)
The biological activity of thiadiazine derivatives is influenced by their structural features. Modifications at the N-substituents and the presence of electron-donating or withdrawing groups can significantly alter their pharmacological profiles. For instance, compounds with lipophilic substituents at position N-3 exhibit enhanced activity against T. cruzi, while those with hydrophilic groups are more effective against Leishmania species .
Case Studies
- Case Study on Antiparasitic Efficacy : A study evaluated a series of mono-THTT derivatives against T. cruzi. The results indicated that compounds with linear amino acid residues at position N-5 showed superior activity compared to branched analogs. The best-performing derivative was further analyzed for its mechanism of action, revealing its ability to inhibit cysteine proteases essential for parasite survival .
- Case Study on Anticancer Properties : Another study focused on the cytotoxic effects of various thiadiazine derivatives against cancer cell lines. The findings highlighted that compounds containing furan rings exhibited the highest cytotoxicity due to enhanced cellular uptake and interaction with DNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
